molecular formula C14H20N2O3 B1519736 tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate CAS No. 1045859-16-2

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

Cat. No. B1519736
M. Wt: 264.32 g/mol
InChI Key: UAKZRZZYGKNUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate” is a chemical compound with the empirical formula C14H20N2O3 . It has a molecular weight of 264.32 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate” can be represented by the SMILES string COc1cncc(NC(=O)OC(C)(C)C)c1CC=C . This indicates that the compound contains a methoxy group (OCH3), a pyridine ring, and an allyl group (CH2=CH-CH2-) attached to the pyridine ring .


Physical And Chemical Properties Analysis

“tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate” is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 334.8±42.0 °C at 760 mmHg, and a flash point of 156.3±27.9 °C . The compound has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 60 Å2, and a molar volume of 240.1±3.0 cm3 .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(5-methoxy-4-prop-2-enylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-6-7-10-11(8-15-9-12(10)18-5)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKZRZZYGKNUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670130
Record name tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

CAS RN

1045859-16-2
Record name tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.